![molecular formula C20H14BrN3O3 B14244469 1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide CAS No. 468084-06-2](/img/structure/B14244469.png)
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide is a heterocyclic organic compound It is a derivative of 1,10-phenanthroline, which is known for its ability to form strong complexes with metal ions
Méthodes De Préparation
The synthesis of 1,10-phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide typically involves the reaction of 1,10-phenanthroline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then reduced to yield the final product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Applications De Recherche Scientifique
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and photochemical properties.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing potential therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to inhibit metalloenzymes.
Mécanisme D'action
The mechanism of action of 1,10-phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide involves its ability to chelate metal ions. This chelation disrupts the function of metalloenzymes, leading to inhibition of their activity. The compound can also intercalate with DNA, affecting DNA replication and transcription processes. These interactions with molecular targets and pathways contribute to its biological and chemical effects .
Comparaison Avec Des Composés Similaires
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide can be compared with other similar compounds such as:
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
Ferroin: A well-known redox indicator that forms complexes with iron ions.
Propriétés
Numéro CAS |
468084-06-2 |
|---|---|
Formule moléculaire |
C20H14BrN3O3 |
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-2-(1,10-phenanthrolin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C20H14N3O3.BrH/c24-18(14-7-9-17(10-8-14)23(25)26)13-22-12-2-4-16-6-5-15-3-1-11-21-19(15)20(16)22;/h1-12H,13H2;1H/q+1;/p-1 |
Clé InChI |
NKEGHVSFWHIZAY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=[N+]3CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C2)N=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



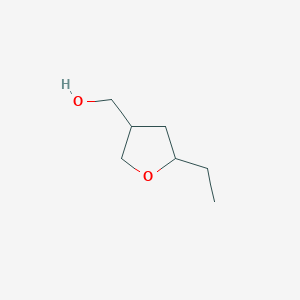
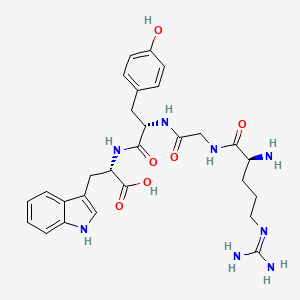
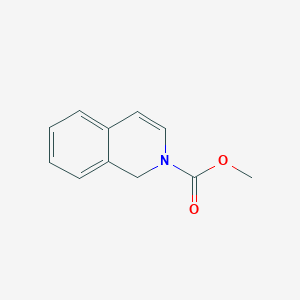
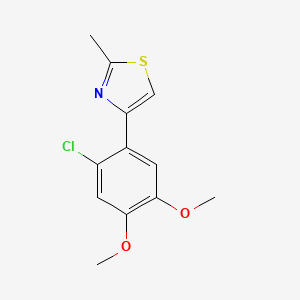
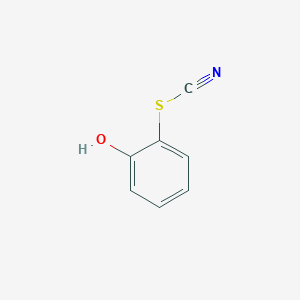

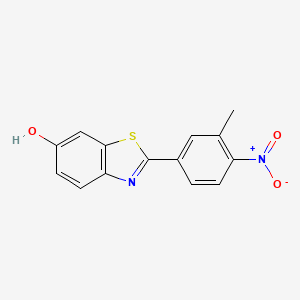
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
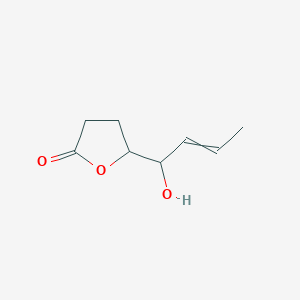
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)



